7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
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Biological Activity
7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure consisting of a chromeno-pyrrole framework with thiazole and propoxyphenyl substituents. Its molecular formula is C19H20N2O3S, and it has a molecular weight of approximately 348.44 g/mol. The unique arrangement of functional groups in this molecule contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives showed moderate activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin and ampicillin .
Antioxidant Activity
The antioxidant potential of the compound was highlighted in various studies. It was found to exhibit substantial radical scavenging activity, which is crucial for mitigating oxidative stress-related cellular damage. One study reported an inhibition rate of 59% in radical scavenging assays using the ABTS method .
Anticancer Activity
The anticancer properties of this compound have been investigated using several human cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The MTT assay indicated that the compound could effectively inhibit cell proliferation at varying concentrations .
Hypolipidemic Activity
In animal models, specifically hyperlipidemic rats, the compound exhibited hypolipidemic effects by improving lipid profiles. It showed promising results in reducing cholesterol and triglyceride levels, suggesting its potential as a therapeutic agent for managing dyslipidemia .
Case Study 1: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of several chromeno-pyrrole derivatives found that compound 5 exhibited an MIC value of 50 μg/mL against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent .
Case Study 2: Antioxidant and Cytotoxic Activities
In another investigation involving various synthesized derivatives, compound 6 was noted for its high antioxidant activity alongside significant cytotoxicity against three different cancer cell lines. The results suggested that structural modifications could enhance both antioxidant and anticancer activities .
Summary of Biological Activities
Properties
IUPAC Name |
7-methyl-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-3-10-29-16-6-4-5-15(13-16)20-19-21(27)17-12-14(2)7-8-18(17)30-22(19)23(28)26(20)24-25-9-11-31-24/h4-9,11-13,20H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSJGDMVABECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.